

derivatization of 1-Benzyl-3-bromo-1H-indazole at the C3 position

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Compound of Interest

Compound Name: 1-Benzyl-3-bromo-1H-indazole

Cat. No.: B2528921

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Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization at the C3 position is a critical strategy for modulating the biological activity and pharmacokinetic properties of these compounds. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the derivatization of **1-Benzyl-3-bromo-1H-indazole**. We present detailed protocols and technical insights for three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Each section explains the underlying chemical principles, provides step-by-step experimental procedures, and summarizes key reaction parameters to empower the synthesis of diverse C3-functionalized indazole libraries.

Introduction: The Strategic Importance of C3-Functionalized Indazoles

Indazole derivatives are a prominent class of N-heterocyclic compounds exhibiting a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.^{[1][2]} The functionalization of the indazole ring system is a pivotal aspect of drug discovery, enabling fine-tuning of a molecule's interaction with biological targets. The C3 position, in particular, is a key vector for structural modification.

The starting material, **1-Benzyl-3-bromo-1H-indazole**, serves as a versatile and stable precursor for these transformations. The benzyl group at the N1 position provides protection against unwanted side reactions, while the bromo group at the C3 position acts as an excellent leaving group for a variety of powerful palladium-catalyzed cross-coupling reactions.^{[1][3]} These reactions facilitate the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under relatively mild conditions, offering a robust platform for generating extensive libraries of novel indazole analogues for structure-activity relationship (SAR) studies.^{[3][4]}

This guide details field-proven protocols for the three most impactful cross-coupling strategies for derivatizing this key intermediate.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C-C bonds, celebrated for its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.^{[4][5][6]}

Reaction Principle

The reaction couples the **1-Benzyl-3-bromo-1H-indazole** with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base), and concludes with reductive elimination to yield the C3-arylated or C3-alkenylated indazole and regenerate the catalyst.^{[3][5]}

Experimental Protocol: Synthesis of 1-Benzyl-3-(aryl)-1H-indazole

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} caption [label="Workflow for Suzuki-Miyaura Coupling", fontsize=12, fontname="Helvetica-Bold"];
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Materials:

- **1-Benzyl-3-bromo-1H-indazole**
- Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])[2]
- Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃))
- Anhydrous solvent (e.g., 1,4-Dioxane, DMF, or Toluene/Water mixture)
- Standard glassware for inert atmosphere reactions, workup, and purification

Procedure:

- Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add **1-Benzyl-3-bromo-1H-indazole** (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (3 mol%), and the base (2.5 equiv.).
- Inerting: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
- Reaction: Add the degassed solvent via syringe. Place the reaction vessel in a preheated oil bath at the desired temperature (typically 90-100 °C).
- Monitoring: Stir the mixture vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]
- Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
- Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 1-Benzyl-3-(aryl)-1H-indazole.

Data Summary: Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)	Ligand (if applicable)	Base (equiv.)	Solvent	Temp (°C)	Typical Yield (%)	Reference
$\text{Pd}(\text{PPh}_3)_4$ (3-5)	-	Cs_2CO_3 (2.5)	1,4-Dioxane/ H_2 O	100-140	75-95	[8][9]
$\text{Pd}(\text{dppf})\text{Cl}_2$ (2-3)	-	K_2CO_3 (2.0)	DME	80	80-98	[2]
$\text{Pd}(\text{OAc})_2$ (2)	JohnPhos (4)	K_2CO_3 (3.0)	DMF	120 (MW)	70-90	[6]

Palladium-Catalyzed C-C Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$ bond, linking the C3 position of the indazole to a terminal alkyne.[10] This reaction is invaluable for introducing a linear, rigid alkyne linker, a common feature in pharmacologically active molecules.[11][12]

Reaction Principle

This reaction involves the coupling of **1-Benzyl-3-bromo-1H-indazole** with a terminal alkyne, co-catalyzed by palladium and copper(I) salts in the presence of an amine base (which also often serves as the solvent).[10][11] The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3][12]

Experimental Protocol: Synthesis of 1-Benzyl-3-(alkynyl)-1H-indazole

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} caption [label="Workflow for Sonogashira Coupling", fontsize=12, fontname="Helvetica-Bold"];

Materials:

- **1-Benzyl-3-bromo-1H-indazole**
- Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
- Palladium catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂])[[13](#)]
- Copper(I) iodide (CuI)
- Amine base/solvent (e.g., Triethylamine (Et₃N), often mixed with DMF or THF)[[11](#)]

Procedure:

- Setup: To a dry Schlenk tube, add **1-Benzyl-3-bromo-1H-indazole** (1.0 equiv.), the palladium catalyst (3 mol%), and copper(I) iodide (5 mol%).
- Inerting: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
- Reagent Addition: Add anhydrous, degassed solvent (e.g., a 2:1 mixture of DMF and Et₃N) via syringe, followed by the dropwise addition of the terminal alkyne (1.2 equiv.).[[11](#)]
- Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-70 °C) as needed.
- Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 2-12 hours.[[13](#)]

- Work-up: Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.
- Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[\[11\]](#)

Data Summary: Sonogashira Coupling Conditions

Catalyst (mol%)	Co-catalyst (mol%)	Base (equiv.)	Solvent	Temp (°C)	Typical Yield (%)	Reference
$\text{PdCl}_2(\text{PPh}_3)_2$ (2-5)	CuI (5-10)	Et_3N (excess)	DMF/ Et_3N	25-70	80-95	[13]
$\text{Pd}(\text{PPh}_3)_4$ (2-5)	CuI (5-10)	Et_3N (excess)	THF	60	75-90	[14]

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, enabling the coupling of aryl halides with a vast array of primary and secondary amines.[\[7\]](#)[\[15\]](#)[\[16\]](#) This reaction is fundamental in pharmaceutical synthesis, as the aryl-amine linkage is a ubiquitous structural motif.

Reaction Principle

The reaction involves the palladium-catalyzed coupling of **1-Benzyl-3-bromo-1H-indazole** with an amine in the presence of a strong, non-nucleophilic base and a specialized phosphine ligand.[\[7\]](#) The catalytic cycle begins with the oxidative addition of the aryl bromide to the $\text{Pd}(0)$ complex. The amine then coordinates to the palladium, and the base facilitates its deprotonation to form a palladium-amido complex. The final C-N bond is formed via reductive elimination, liberating the C3-aminated indazole product.[\[15\]](#)[\[16\]](#)

Experimental Protocol: Synthesis of 1-Benzyl-3-(amino)-1H-indazole

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} caption [label="Workflow for Buchwald-Hartwig Amination", fontsize=12, fontname="Helvetica-Bold"];

Materials:

- **1-Benzyl-3-bromo-1H-indazole**
- Primary or secondary amine (e.g., morpholine, aniline)
- Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or Palladium(II) acetate [Pd(OAc)₂])[7]
- Bulky phosphine ligand (e.g., XPhos, RuPhos)[7]
- Strong base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS))[17]
- Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)[7]

Procedure:

- Setup: In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with **1-Benzyl-3-bromo-1H-indazole** (1.0 equiv.), the palladium pre-catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (1.4 equiv.).[7]
- Inerting: If not in a glovebox, seal the tube and evacuate and backfill with inert gas three times.
- Reagent Addition: Add the anhydrous solvent (e.g., Toluene) followed by the amine (1.2 equiv.) via syringe.

- Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
- Monitoring: Monitor the reaction by TLC or GC-MS. Reactions are typically complete in 12-24 hours.[\[7\]](#)
- Work-up: Cool the reaction to room temperature. Carefully quench by adding water, then dilute with ethyl acetate.
- Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired C3-aminated product.[\[7\]](#)

Data Summary: Buchwald-Hartwig Amination Conditions

Catalyst (mol%)	Ligand (mol%)	Base (equiv.)	Solvent	Temp (°C)	Typical Yield (%)	Reference
Pd ₂ (dba) ₃ (2)	XPhos (4)	NaOtBu (1.4)	Toluene	100	75-95	[7]
Pd(OAc) ₂ (2)	RuPhos (4)	K ₃ PO ₄ (2.0)	1,4-Dioxane	100	70-90	[7]
(SIPr)Pd(allyl)Cl (3)	-	LHMDS (1.2)	THF	22	65-99	[17]

Characterization of C3-Derivatized Indazoles

The successful synthesis and purity of the final products must be confirmed through standard analytical techniques. This self-validating step is critical for ensuring the reliability of subsequent biological screening data.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized compounds.
- Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of the product.[\[18\]](#)

- Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups in the final compounds.^[18]

Conclusion

1-Benzyl-3-bromo-1H-indazole is a powerful and versatile building block for the synthesis of diverse chemical libraries centered on the medically important indazole scaffold. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide reliable and high-yielding pathways to C-C and C-N linked derivatives. The protocols and data presented in this guide offer a robust starting point for researchers to explore the chemical space around the indazole core, accelerating the discovery of novel therapeutic agents.

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